molecular formula C17H17ClN2O3S B2634244 N-(2-chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 313403-51-9

N-(2-chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2634244
CAS RN: 313403-51-9
M. Wt: 364.84
InChI Key: LAKXHFCUVFMDDZ-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(2-pyrrolidin-1-ylphenyl)acetamide” is a biochemical used for proteomics research . Its molecular formula is C12H15ClN2O and its molecular weight is 238.71 .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular formula of “2-chloro-N-(2-pyrrolidin-1-ylphenyl)acetamide” is C12H15ClN2O , which provides some insight into its molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. For “2-chloro-N-(2-pyrrolidin-1-ylphenyl)acetamide”, it is recommended to store it at room temperature .

Scientific Research Applications

Organic Synthesis: Pinacol Boronic Esters

Pinacol boronic esters serve as valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation —the removal of the boron group—has not been extensively explored. However, recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new avenues for synthetic chemists, allowing them to access diverse molecules through boron-based transformations.

Hydromethylation of Alkenes

The same catalytic protodeboronation process mentioned above enables a fascinating transformation : The same catalytic protodeboronation process mentioned above enables a fascinating transformation: formal anti-Markovnikov alkene hydromethylation . By combining protodeboronation with a Matteson–CH₂–homologation step, researchers can achieve this valuable but previously unknown reaction. The hydromethylation sequence has been successfully applied to compounds like methoxy-protected (−)-Δ8-THC and cholesterol . This discovery expands the toolbox for selective alkene functionalization.

Drug Design and Delivery

Boronic acids and their esters have garnered interest as potential components in drug design and delivery systems. However, their stability in water remains a challenge. Researchers are exploring ways to enhance their stability while maintaining their beneficial properties. The compound could be investigated for its suitability as a boron-carrier in neutron capture therapy, a promising cancer treatment approach .

Total Synthesis of Natural Products

The protodeboronation methodology has found practical applications in the total synthesis of natural products. For instance:

properties

IUPAC Name

N-(2-chlorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-15-5-1-2-6-16(15)19-17(21)13-7-9-14(10-8-13)24(22,23)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKXHFCUVFMDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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